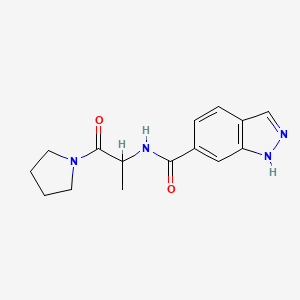![molecular formula C12H24N2O B6647392 N-[2-(1-methylpiperidin-4-yl)ethyl]butanamide](/img/structure/B6647392.png)
N-[2-(1-methylpiperidin-4-yl)ethyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-methylpiperidin-4-yl)ethyl]butanamide, commonly known as MPHP, is a synthetic cathinone with a chemical formula C16H25NO. It belongs to the class of psychoactive drugs and is known for its stimulant properties. MPHP is a relatively new drug and has gained popularity in recent years due to its availability and affordability.
Mécanisme D'action
MPHP is believed to exert its effects on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. It acts as a reuptake inhibitor for these neurotransmitters, leading to an increase in their concentration in the brain. This results in a stimulant effect, which can lead to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
The effects of MPHP on the body are similar to those of other stimulants such as cocaine and amphetamines. It can cause an increase in heart rate, blood pressure, and body temperature. It can also lead to dehydration, insomnia, and anxiety. Long-term use of MPHP can result in addiction, psychosis, and other mental health issues.
Avantages Et Limitations Des Expériences En Laboratoire
MPHP has been used in various laboratory experiments to investigate its effects on the central nervous system. Its relatively simple synthesis method and availability make it a popular choice for researchers. However, its potential for abuse and addiction limits its use in certain studies.
Orientations Futures
There are several future directions for research on MPHP. One area of interest is its potential as a treatment for certain neurological disorders such as Parkinson's disease. Another area of research is its potential as a tool for studying the neurobiology of addiction. Additionally, further studies are needed to investigate the long-term effects of MPHP use on the brain and body.
Conclusion:
In conclusion, MPHP is a synthetic cathinone with stimulant properties that has gained popularity in recent years. Its synthesis method is relatively simple, and it has been used in various laboratory experiments to investigate its effects on the central nervous system. However, its potential for abuse and addiction limits its use in certain studies. Further research is needed to fully understand the effects of MPHP on the brain and body and to explore its potential as a treatment for certain neurological disorders.
Méthodes De Synthèse
The synthesis of MPHP involves the reaction of 4-methylpiperidine with 1-bromobutane in the presence of a strong base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to yield MPHP in its salt form. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
MPHP has been used in various scientific research studies to investigate its effects on the central nervous system. One study conducted on rats found that MPHP increased locomotor activity and produced a dose-dependent increase in dopamine levels in the brain. Another study found that MPHP produced significant changes in the expression of genes related to reward and addiction.
Propriétés
IUPAC Name |
N-[2-(1-methylpiperidin-4-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-3-4-12(15)13-8-5-11-6-9-14(2)10-7-11/h11H,3-10H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSHLSIOVLDKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[Methyl(2-methylsulfonylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6647321.png)
![3-[(3-Chloro-4-cyanophenyl)sulfonyl-cyclopropylamino]propanoic acid](/img/structure/B6647325.png)

![4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid](/img/structure/B6647349.png)
![3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B6647353.png)
![3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid](/img/structure/B6647355.png)
![1-Ethyl-3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzimidazol-2-one](/img/structure/B6647361.png)
![6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B6647368.png)


![1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea](/img/structure/B6647386.png)
![2-imidazol-1-yl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6647394.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea](/img/structure/B6647404.png)
